4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group and a 2-chloropyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the 2-Chloropyridin-4-yl Group: This step involves a coupling reaction, such as a Suzuki or Stille coupling, where the thiazole ring is coupled with a 2-chloropyridin-4-yl boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, the compound’s mechanism involves the transport of charge carriers through its molecular structure, influenced by its electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)imidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole is unique due to the presence of both a thiazole ring and a 2-chloropyridin-4-yl group, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13ClN2S |
---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
4-tert-butyl-2-(2-chloropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H13ClN2S/c1-12(2,3)9-7-16-11(15-9)8-4-5-14-10(13)6-8/h4-7H,1-3H3 |
InChI Key |
MOIWMPMZYLZDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.